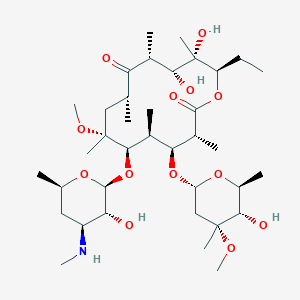
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid
Descripción general
Descripción
“3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a 2-chlorophenyl group at the 3-position and a carboxylic acid group at the 4-position. There is also a methyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, which is a heterocyclic ring . The electronegative oxygen and nitrogen atoms in the ring would contribute to its reactivity . The presence of the 2-chlorophenyl group would add aromaticity to the molecule, while the carboxylic acid group would make the molecule polar and capable of forming hydrogen bonds .
Chemical Reactions Analysis
As for the chemical reactions, the isoxazole ring is known to participate in various reactions, including electrophilic and nucleophilic substitutions . The carboxylic acid group can undergo reactions typical for carboxylic acids, such as esterification and amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid group would likely make the compound soluble in polar solvents . The compound’s melting and boiling points would depend on its molecular structure and the strength of the intermolecular forces .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid and its derivatives are often involved in complex synthesis processes, where their structure and conformational properties are critical. For instance, Kumarasinghe et al. (2009) discussed the synthesis and structural characteristics of similar compounds, highlighting the importance of X-ray crystallography for unambiguous structure determination in these complex syntheses (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Derivatives
- The compound's reactions with other chemicals can yield various derivatives with unique properties. For example, Kurihara et al. (1977) described the reaction of a related compound with hydroxylamine hydrochloride, leading to the formation of different isoxazole derivatives (Kurihara, Mori, & Sakamoto, 1977).
Experimental and Theoretical Studies
- Jezierska et al. (2003) conducted both experimental and theoretical structural studies on isoxazole derivatives, noting their potential in immunological applications. This emphasizes the compound's role in developing new classes of drugs with immunological activity (Jezierska, Panek, Ryng, Głowiak, & Koll, 2003).
Potential Biological Significance
- Some derivatives of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid have shown biological significance, such as antibacterial and antifungal activities. Ali et al. (2002) synthesized and characterized organotin(IV) carboxylates of a similar compound, evaluating their antibacterial and antifungal properties (Ali, Khokhar, Bhatti, Mazhar, Masood, Shahid, & Badshah, 2002).
Cytostatic Properties
- The compound's derivatives have been investigated for cytostatic properties. Ryng et al. (1997) synthesized derivatives from 5-amino-3-methylisoxazole-4-carboxylic acid amides, showing better cytostatic activity than some known drugs (Ryng, Malinka, & Duś, 1997).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid, also known as 5-methyl-3-(2’-chlorophenyl)-4-isoxazolecarboxylic acid, is the penicillin-binding proteins (PBPs) located inside the bacterial cell wall .
Mode of Action
This compound interacts with its targets by binding to specific PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis .
Biochemical Pathways
The affected pathway is the bacterial cell wall synthesis. By inhibiting this pathway, the compound prevents the formation of a functional cell wall, leading to cell lysis .
Pharmacokinetics
Similar compounds in the penicillin family have a bioavailability ranging from 37 to 90%, are 95% protein-bound, and are excreted through the kidneys and biliary tract .
Result of Action
The result of the compound’s action is the disruption of the bacterial cell wall synthesis, leading to cell lysis and death .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEPOHNXGXVOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066913 | |
| Record name | 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | |
CAS RN |
23598-72-3 | |
| Record name | 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23598-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023598723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23598-72-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)












![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,13-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B194055.png)